molecular formula C14H20O B102062 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone CAS No. 18938-05-1

2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone

Cat. No. B102062
CAS RN: 18938-05-1
M. Wt: 204.31 g/mol
InChI Key: JRMDUKMUBDZKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone, also known as Decalinone, is a cyclic ketone with a molecular formula of C10H16O. It is a colorless liquid that is used in various scientific research applications. The synthesis of Decalinone involves the use of different methods depending on the desired purity and yield.

Mechanism Of Action

The mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone is not fully understood. However, it is believed to act as a reducing agent in various chemical reactions. It can also undergo oxidation to form various products. The exact mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone in biological systems is not known.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone have not been extensively studied. However, it is known to have low toxicity and is not considered to be harmful to human health. It is also not known to have any significant effects on the environment.

Advantages And Limitations For Lab Experiments

2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has several advantages for use in lab experiments. It is a colorless liquid that is relatively easy to handle and store. It is also readily available and affordable. However, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has some limitations, including its low solubility in water and its potential for flammability.

Future Directions

There are several future directions for the study of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone. One potential area of research is the development of new and improved synthesis methods that can improve the yield and purity of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone. Another area of research is the investigation of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in biological systems. Further research is needed to determine the mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone in biological systems and its potential for use in drug discovery. Additionally, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in environmental applications, such as in the remediation of contaminated soils and water, should be further explored.
Conclusion:
In conclusion, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone is a cyclic ketone that has various scientific research applications. The synthesis of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone involves the use of different methods, and its purity and yield can be improved by using different solvents and catalysts. 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has low toxicity and is not considered to be harmful to human health or the environment. However, further research is needed to determine its potential use in biological systems and its mechanism of action. Additionally, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in environmental applications should be further explored.

Synthesis Methods

The synthesis of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone involves the use of different methods, including catalytic hydrogenation, oxidation, and reduction of ketones. The most commonly used method involves the hydrogenation of 2-naphthyl ketone under high pressure and temperature using a catalyst such as platinum or palladium. The yield and purity of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone can be improved by using different solvents and catalysts.

Scientific Research Applications

2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has been extensively studied for its potential use in various scientific research applications. One of the most notable applications is its use as a starting material for the synthesis of various compounds such as steroids, terpenes, and other cyclic ketones. 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has also been used as a solvent and a reagent in organic synthesis.

properties

CAS RN

18938-05-1

Product Name

2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2,3,4,4a,4b,5,6,7,8,8a-decahydro-1H-phenanthren-9-one

InChI

InChI=1S/C14H20O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9,11-13H,1-8H2

InChI Key

JRMDUKMUBDZKCX-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)C3CCCCC3=CC2=O

Canonical SMILES

C1CCC2C(C1)C3CCCCC3=CC2=O

synonyms

2,3,4,4a,4b,5,6,7,8,8a-Decahydrophenanthren-9(1H)-one

Origin of Product

United States

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